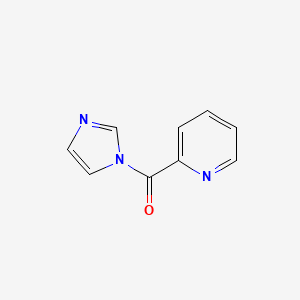
Imidazol-1-yl-pyridin-2-yl-methanone
Cat. No. B8571124
M. Wt: 173.17 g/mol
InChI Key: HAASWSQCGLZUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07214802B2
Procedure details


A solution of isopropylmagnesium bromide (2M in Et2O; 36.5 mL, 73.0 mmol) was added to 4.36 mL (36.6 mmol) of malonic acid monoethyl ester in 30 mL of THF under N2 at 0° C. The reaction was stirred at 0° C. for 30 min, at room temperature for 30 min, and then at 40° C. for 30 min. The mixture was subsequently cooled to 0° C. and a imidazol-1-yl-pyridin-2-yl-methanone solution (prepared by stirring 3.00 g (24.3 mmol) of pyridine-2-carboxylic acid with 4.7 g (29 mmol) of CDI in 30 mL of THF for 12 h) was slowly added. The reaction was allowed to warm to room temperature and stirred for 12 h. The mixture was then poured into ice cold 1M H3PO4 (150 mL). Solid NaHCO3 was added to the mixture until the pH reached 7. The mixture was extracted with EtOAc (3×100 mL). The combined organic extracts were washed with NaHCO3 (100 mL) and brine, dried with MgSO4, filtered, and concentrated to provide 2.5 g ethyl 3-oxo-3-pyridin-2-yl-propionate as an oil.






[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
C([Mg]Br)(C)C.[CH2:6]([O:8][C:9](=[O:14])[CH2:10][C:11]([OH:13])=O)[CH3:7].N1(C([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)=O)C=CN=C1.N1C=CC=CC=1C(O)=O.C1N=CN(C(N2C=NC=C2)=O)C=1.C([O-])(O)=O.[Na+]>C1COCC1>[O:13]=[C:11]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:10][C:9]([O:8][CH2:6][CH3:7])=[O:14] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
4.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(=O)O)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1(C=NC=C1)C(=O)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
24.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
29 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 30 min, at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 40° C. for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was subsequently cooled to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 12 h
|
|
Duration
|
12 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with NaHCO3 (100 mL) and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CC(=O)OCC)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
